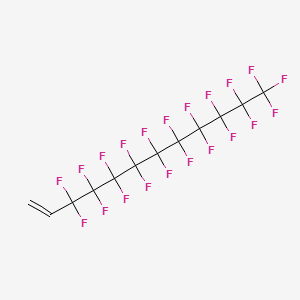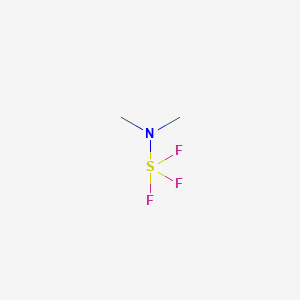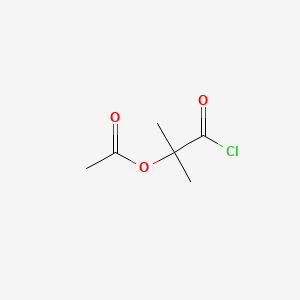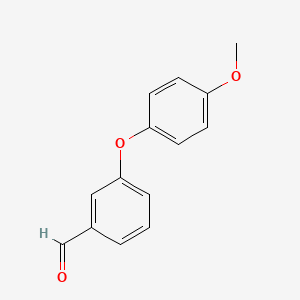
3,6-Difluoropyridazine
描述
3,6-Difluoropyridazine: is a heterocyclic compound with the molecular formula C4H2F2N2 . It belongs to the class of pyridazines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of fluorine atoms at positions 3 and 6 in the pyridazine ring imparts unique chemical and physical properties to the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the reaction of 3,6-dichloropyridazine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by fluorine atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions: 3,6-Difluoropyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form pyridazine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield dihydropyridazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of dihydropyridazine derivatives
科学研究应用
Chemistry: 3,6-Difluoropyridazine is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can be used to probe biological pathways and understand the role of specific enzymes in disease processes .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antibacterial activities. The presence of fluorine atoms often enhances the biological activity and metabolic stability of these compounds .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives are explored for their potential as herbicides, fungicides, and advanced materials with unique properties .
作用机制
The mechanism of action of 3,6-Difluoropyridazine and its derivatives involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in the disruption of key biological pathways, making the compound effective in therapeutic applications .
相似化合物的比较
- 3,6-Dichloropyridazine
- 3,6-Dibromopyridazine
- 3,6-Diiodopyridazine
Comparison: 3,6-Difluoropyridazine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties compared to its halogenated analogs. Fluorine atoms are highly electronegative and can significantly influence the reactivity and stability of the compound. This makes this compound more suitable for certain applications, such as in medicinal chemistry, where fluorine substitution can enhance the biological activity and metabolic stability of drug candidates .
属性
IUPAC Name |
3,6-difluoropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVECZHFENFMRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186755 | |
| Record name | Pyridazine, 3,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33097-39-1 | |
| Record name | Pyridazine, 3,6-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033097391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridazine, 3,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Difluoropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3,6-difluoropyridazine in agricultural chemistry?
A1: this compound serves as a valuable starting material for synthesizing various 3-aryloxy-6-chloropyridazines and 3-aryloxy-6-fluoropyridazines []. These synthesized compounds have shown promising herbicidal activity against Brassica napus and Echinochloa crus-gall []. For instance, compounds (Ⅲ_3), (Ⅲ_8), and (Ⅳ_2) exhibited significant inhibition against E. crus-gall at a concentration of 100 μg/mL, demonstrating their potential as herbicides [].
Q2: How is the crystal structure of this compound derivatives characterized?
A2: The crystal structure of 3-Benzyloxy-6-fluoropyridazine, a derivative synthesized from 3,6-difluoropyridazine, has been analyzed []. The asymmetric unit reveals two independent molecules with almost identical geometry []. These molecules are connected through weak intermolecular C—H⋯F hydrogen bonds and C—H⋯π interactions within the crystal structure []. This structural information provides insights into the molecular packing and potential interactions of this compound derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)




![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)






